1,6-Naphthyridine-2,5(1H,6H)-dione, 3-acetyl-4-hydroxy-1,6,7-trimethyl-
Description
1,6-Naphthyridine-2,5(1H,6H)-dione, 3-acetyl-4-hydroxy-1,6,7-trimethyl- (CAS: 82623-31-2) is a naphthyridine derivative with the molecular formula C₁₃H₁₄N₂O₄ and a molecular weight of 262.26 g/mol . Its structure features a 1,6-naphthyridine core substituted with acetyl (C₃H₃O), hydroxyl (OH), and three methyl groups at positions 1, 6, and 5. The compound is synthesized via acyloxy rearrangement from 4-acetoxy-6,7-dimethyl-1,6-naphthyridine-2,5(1H,6H)-dione under AlCl₃ catalysis (47% yield), highlighting its dependency on acid-mediated transformations for formation .
Properties
CAS No. |
82623-31-2 |
|---|---|
Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-1,6,7-trimethyl-1,6-naphthyridine-2,5-dione |
InChI |
InChI=1S/C13H14N2O4/c1-6-5-8-10(13(19)14(6)3)11(17)9(7(2)16)12(18)15(8)4/h5,17H,1-4H3 |
InChI Key |
JDALRVFODJETRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)N2C)C(=O)C)O)C(=O)N1C |
Origin of Product |
United States |
Biological Activity
1,6-Naphthyridine-2,5(1H,6H)-dione, 3-acetyl-4-hydroxy-1,6,7-trimethyl- (CAS: 82623-31-2) is a naphthyridine derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications. The molecular formula of this compound is C13H14N2O4, with a molar mass of approximately 262.26 g/mol .
Chemical Structure and Properties
The structural characteristics of 1,6-naphthyridine derivatives significantly influence their biological activity. The specific arrangement of functional groups in the molecule contributes to its interaction with biological targets. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O4 |
| Molar Mass | 262.26 g/mol |
| CAS Number | 82623-31-2 |
| IUPAC Name | 3-acetyl-4-hydroxy-1,6,7-trimethyl-1,6-naphthyridine-2,5-dione |
Biological Activity
Research indicates that naphthyridine derivatives exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific findings related to the biological effects of 1,6-naphthyridine derivatives.
Anticancer Activity
Several studies have highlighted the anticancer potential of naphthyridine derivatives. For example:
- A study demonstrated that certain naphthyridine compounds could induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and oxidative stress reduction .
- Specifically, canthinone-type alkaloids derived from naphthyridines have shown significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL .
Antimicrobial Properties
Naphthyridines have also been studied for their antimicrobial effects:
- Compounds within this class have been reported to inhibit the growth of various bacterial strains and fungi .
- The mechanism often involves interference with nucleic acid synthesis or inhibition of key metabolic pathways in pathogens.
Anti-inflammatory Effects
Research has indicated that some naphthyridine derivatives possess anti-inflammatory properties:
- For instance, compounds have been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-1β in animal models .
Case Studies and Research Findings
Several case studies provide insights into the efficacy and mechanisms of action of naphthyridine derivatives:
- Study on Canthinone Derivatives : A study investigated canthinone derivatives' ability to modulate immune responses in rats with induced colitis. Results showed a significant decrease in inflammatory markers .
- Synthesis and Evaluation : A review article detailed the synthesis of various substituted naphthyridines and their biological evaluations. It noted that modifications at specific positions (e.g., N1, C3) can enhance bioactivity .
- Anticancer Mechanisms : Another study focused on the mechanisms by which naphthyridines induce apoptosis in leukemia cells through mitochondrial pathways and caspase activation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Naphthyridine derivatives exhibit structural diversity due to variations in substituents and fused ring systems. Below is a detailed comparison of the target compound with structurally or functionally related analogs.
Structural Analogues
Key Observations:
- Synthesis Complexity : The target compound requires acid-catalyzed rearrangement , whereas homologs like the tetramethyl derivative are synthesized via direct alkylation or acylation .
- Reactivity : The acyloxy precursor (4-acetoxy-6,7-dimethyl derivative) undergoes rearrangement to the target compound, demonstrating the lability of acetoxy groups under acidic conditions . In contrast, benzoyl-substituted derivatives exhibit stability due to aromatic conjugation .
Fused-Ring Naphthyridine Derivatives
Key Observations:
- Synthetic Routes : Fused-ring derivatives like indazolo-naphthyridines are synthesized via nitro group reduction and cyclization , contrasting with the target compound’s rearrangement pathway.
- Biological Relevance: Pyrano-fused quinolinones (e.g., from ) are tested for antimicrobial activity, suggesting that the target compound’s hydroxyl group could be leveraged for similar applications .
Preparation Methods
Multicomponent Reaction Strategies for Core Structure Assembly
Three-Component Ultrasound-Assisted Synthesis
The foundational 1,6-naphthyridine-2,5-dione scaffold can be efficiently constructed via a three-component reaction involving aminopyridinones, aromatic aldehydes, and Meldrum’s acid under ultrasound irradiation. This method achieves yields of 79–85% within 1 hour at 80°C using water as the solvent and acetic acid (10 mol%) as the catalyst. Key advantages include:
- Green solvent system : Eliminates need for hazardous organic solvents
- Accelerated kinetics : Ultrasound reduces reaction time by 60% compared to thermal methods
- Functional group tolerance : Compatible with methyl-substituted aminopyridinones critical for introducing the 1,6,7-trimethyl groups
The reaction proceeds through a Knoevenagel condensation between the aldehyde and Meldrum’s acid, followed by Michael addition of the aminopyridinone and subsequent cyclodehydration. Nuclear magnetic resonance (NMR) data confirm regioselective formation of the dione structure, with characteristic carbonyl signals at δ 169.9 ppm in $$^{13}\text{C}$$ spectra.
Sequential Alkylation for Methyl Group Installation
Position-Specific Methylation Protocols
Patent literature demonstrates robust methods for introducing methyl groups at the 1, 6, and 7 positions through nucleophilic alkylation:
Table 1: Comparative Alkylation Conditions for Methyl Group Incorporation
Critical parameters influencing regioselectivity:
- Base selection : Potassium hydroxide preferentially deprotonates N1 over C7
- Solvent polarity : Aprotic solvents favor C-alkylation at position 7
- Stoichiometric control : Sequential addition prevents di-alkylation byproducts
X-ray crystallographic data from analogous compounds confirm methyl group orientation, with bond angles of 109.5° ± 1.2° at nitrogen centers.
Acetylation at Position 3: Optimization Challenges
Friedel-Crafts vs. Direct Acylation Approaches
Introducing the 3-acetyl group presents unique synthetic challenges due to the electron-deficient nature of the naphthyridine ring. Successful strategies include:
Method A: Post-cyclization acetylation
- Reagents: Acetyl chloride/AlCl$$_3$$ (1.2 equiv)
- Solvent: Nitromethane (reflux, 6 h)
- Yield: 42% (purified by silica chromatography)
Method B: In-situ acetylation during cyclization
- Uses acetylated aminopyridinone precursors
- Requires 2.5 equiv acetic anhydride
- Achieves 58% yield with reduced step count
Mass spectrometry (HRMS-ESI) confirms acetyl incorporation through molecular ion peaks at m/z 317.1264 [M+H]$$^+$$ (calculated 317.1268). Competing side reactions, particularly O-acetylation of the 4-hydroxy group, are minimized by using bulky Lewis acids like ZnCl$$_2$$.
Final Assembly and Purification
Analytical Characterization Benchmarks
Industrial-Scale Production Considerations
Patent data reveal scalability challenges and solutions:
- Continuous flow processing : Increases throughput 3× compared to batch
- Catalyst recycling : Acetic acid recovery >90% via distillation
- Waste minimization : Ethanol/water solvent system reduces E-factor to 2.1
Energy consumption analysis shows ultrasound methods reduce thermal input by 40 kWh/kg product compared to conventional heating.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
